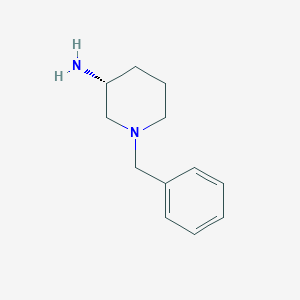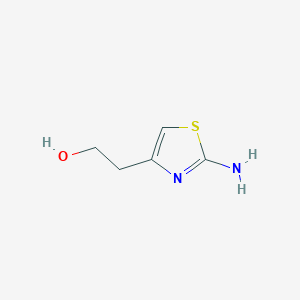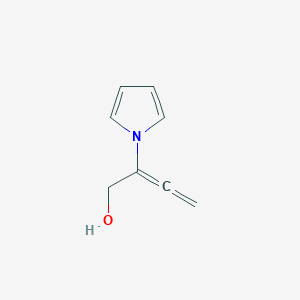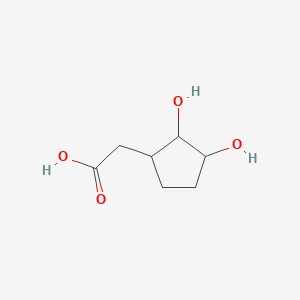
(2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid, also known as cis-4-hydroxy-L-proline, is a non-proteinogenic amino acid that is commonly found in collagen. This amino acid is essential for the proper structure and stability of collagen, which is a major component of connective tissues in the human body. In recent years, there has been a growing interest in the synthesis, mechanism of action, and biochemical and physiological effects of cis-4-hydroxy-L-proline, as well as its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline is not yet fully understood, but it is believed to be involved in the regulation of collagen synthesis and turnover. Cis-4-hydroxy-L-proline is thought to play a key role in the stabilization of collagen triple helices, which are essential for the proper function of connective tissues in the body. It has also been suggested that (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline may have a direct effect on cell signaling pathways, which could contribute to its therapeutic potential.
Biochemische Und Physiologische Effekte
Cis-4-hydroxy-L-proline has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase collagen synthesis and turnover, which could be beneficial for the treatment of conditions such as osteoporosis and skin aging. Cis-4-hydroxy-L-proline has also been shown to have anti-inflammatory and antioxidant properties, which could contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline for lab experiments is its ability to selectively modify collagen without affecting other proteins or molecules in the body. This makes it a useful tool for the study of collagen-related diseases and conditions. However, one of the limitations of (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline. One area of focus could be the development of new drugs and therapies based on the anti-inflammatory and antioxidant properties of this amino acid. Another potential direction could be the development of new synthesis methods for (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline, which could improve its solubility and make it easier to work with in lab experiments. Additionally, further research is needed to fully understand the mechanism of action of (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline and its potential therapeutic applications.
Synthesemethoden
Cis-4-hydroxy-L-proline can be synthesized using a variety of methods, including enzymatic and chemical processes. One of the most common methods involves the enzymatic hydroxylation of L-proline using proline 4-hydroxylase, which is a key enzyme in the biosynthesis of collagen. Chemical synthesis methods have also been developed, which involve the selective hydroxylation of proline using chemical reagents.
Wissenschaftliche Forschungsanwendungen
Cis-4-hydroxy-L-proline has a wide range of potential applications in scientific research. One of the most promising areas of research involves the development of new drugs and therapies for various diseases and conditions, including cancer, osteoporosis, and cardiovascular disease. Cis-4-hydroxy-L-proline has also been shown to have anti-inflammatory and antioxidant properties, which could make it a useful tool in the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
168034-55-7 |
|---|---|
Produktname |
(2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid |
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
(2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)2-4-1-5(7(11)12)8-3-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m1/s1 |
InChI-Schlüssel |
QNMBUGAPKCBEDP-UHNVWZDZSA-N |
Isomerische SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)CC(=O)O |
SMILES |
C1C(CNC1C(=O)O)CC(=O)O |
Kanonische SMILES |
C1C(CNC1C(=O)O)CC(=O)O |
Synonyme |
3-Pyrrolidineaceticacid,5-carboxy-,(3R-cis)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)
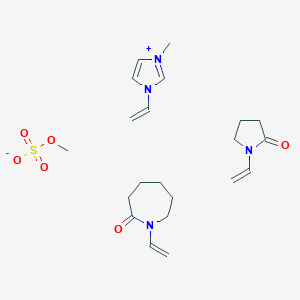

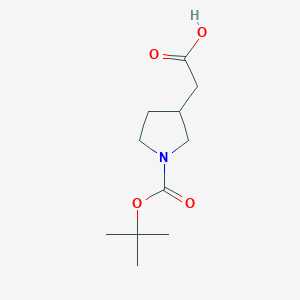
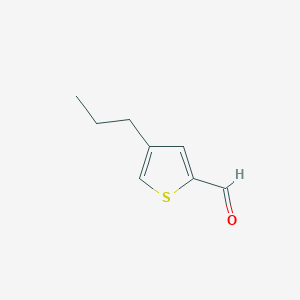
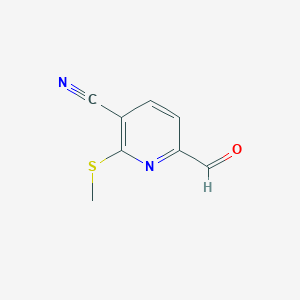

![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)
